molecular formula C5H8F2N2O B12344565 6-(Difluoromethyl)-1,3-diazinan-4-one

6-(Difluoromethyl)-1,3-diazinan-4-one

Cat. No.: B12344565
M. Wt: 150.13 g/mol
InChI Key: MGWQIXJAGGLXFN-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1,3-diazinan-4-one is a chemical compound characterized by the presence of a difluoromethyl group attached to a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of diazinanone precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process often requires the presence of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 6-(Difluoromethyl)-1,3-diazinan-4-one may involve large-scale difluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution can produce a variety of functionalized diazinanones .

Scientific Research Applications

6-(Difluoromethyl)-1,3-diazinan-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Trifluoromethylated Compounds: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical properties and reactivity.

    Monofluoromethylated Compounds: These compounds contain a single fluorine atom in the methyl group, leading to distinct chemical behavior.

Uniqueness: 6-(Difluoromethyl)-1,3-diazinan-4-one is unique due to the presence of the difluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H8F2N2O

Molecular Weight

150.13 g/mol

IUPAC Name

6-(difluoromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C5H8F2N2O/c6-5(7)3-1-4(10)9-2-8-3/h3,5,8H,1-2H2,(H,9,10)

InChI Key

MGWQIXJAGGLXFN-UHFFFAOYSA-N

Canonical SMILES

C1C(NCNC1=O)C(F)F

Origin of Product

United States

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